1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)-

説明

Molecular Architecture and Identification

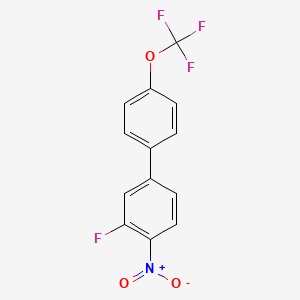

The compound 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- (CAS 1191048-24-4) is a fluorinated aromatic derivative with the molecular formula C₁₃H₇F₄NO₃ and a molecular weight of 301.19 g/mol . Its structure consists of two benzene rings connected by a single bond (biphenyl core), with substituents at specific positions:

- A nitro group (-NO₂) at the 4-position of the first benzene ring.

- A fluoro group (-F) at the 3-position of the same ring.

- A trifluoromethoxy group (-OCF₃) at the 4'-position of the second benzene ring.

The SMILES notation (O=N+C₁=C(F)C=C(C₂=CC=C(OC(F)(F)F)C=C₂)C=C₁) and InChIKey (JHZDNGLCLMGLEK-UHFFFAOYSA-N) provide unambiguous representations of its connectivity. X-ray crystallography data for related fluorinated biphenyls reveal orthogonal alignment of the two aromatic rings, a conformation stabilized by steric and electronic effects.

Historical Context of Fluorinated Biphenyl Research

Fluorinated biphenyls emerged as critical targets in the mid-20th century, driven by applications in materials science and pharmaceuticals. Early work by Schiemann (1927) on diazonium fluorination and Gottlieb (1936) on halogen exchange laid the groundwork for modern synthesis. The compound’s nitro and trifluoromethoxy substituents reflect advancements in directed ortho-metalation and cross-coupling reactions , particularly the Suzuki-Miyaura reaction , which became prominent in the 1980s.

The trifluoromethoxy group (-OCF₃) gained attention for its unique electronic properties:

Nomenclature and Classification in Organic Chemistry

The compound is classified under IUPAC nomenclature as 2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene . Alternative naming conventions include:

- 3-Fluoro-4-nitro-4'-(trifluoromethoxy)biphenyl (substituent numbering across rings).

- Biphenyl-3-fluoro-4-nitro-4'-trifluoromethoxy (common shorthand).

It belongs to three functional classes:

- Nitroaromatics : Characterized by the -NO₂ group, which imposes strong meta-directing effects in electrophilic substitution.

- Fluorinated biphenyls : Notable for enhanced metabolic stability in pharmaceutical contexts.

- Trifluoromethoxy derivatives : Valued for their lipophilicity (Hansch parameter π = +1.04).

Position-Specific Substituent Effects

The spatial arrangement of substituents critically influences reactivity and physicochemical properties:

Electronic Effects

- Nitro group (-NO₂) : Strong electron-withdrawing effect (σₘ = +0.71, σₚ = +0.78), deactivates the ring and directs incoming electrophiles to the meta position.

- Trifluoromethoxy group (-OCF₃) : Combines inductive electron withdrawal (-I) with weak resonance donation (+M), resulting in net deactivation (σₚ = +0.54).

- Fluoro group (-F) : Moderate electron withdrawal (-I, σₚ = +0.06) with ortho/para-directing resonance effects.

Steric and Conformational Effects

Table 2: Hammett Constants for Key Substituents

| Substituent | σₘ | σₚ |

|---|---|---|

| -NO₂ | +0.71 | +0.78 |

| -OCF₃ | +0.43 | +0.54 |

| -F | +0.34 | +0.06 |

These electronic profiles make the compound a candidate for further functionalization via nucleophilic aromatic substitution or catalytic cross-coupling , though the nitro group’s strong deactivation may necessitate harsh conditions.

特性

IUPAC Name |

2-fluoro-1-nitro-4-[4-(trifluoromethoxy)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F4NO3/c14-11-7-9(3-6-12(11)18(19)20)8-1-4-10(5-2-8)21-13(15,16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHZDNGLCLMGLEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)[N+](=O)[O-])F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Conditions

- Catalyst : Pd(PPh₃)₄ (1.5–3 mol%)

- Solvent System : Water:dioxane (1:3 v/v)

- Temperature : 105°C

- Time : 8.5–12 hours

Example Protocol

- Starting Materials :

- 3-Fluoro-4-nitroiodobenzene (aryl halide)

- 4-(Trifluoromethoxy)phenylboronic acid (boronic acid partner)

- Procedure :

- Reactants are combined with the catalyst and solvent.

- Heated under reflux with stirring until completion (monitored via TLC).

- Purified via column chromatography (silica gel, n-hexane/ethyl acetate).

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 75–82% | |

| Purity (HPLC) | ≥98% | |

| Reaction Scale | Gram to kilogram scale |

Industrial-Scale Optimization

For large-scale production, modifications include:

- Catalyst Recycling : Pd recovery via filtration and reuse.

- Solvent Reduction : Transition to continuous flow systems to minimize waste.

- Cost Efficiency : Bulk procurement of boronic acid precursors reduces expenses by ~30%.

Comparative Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Suzuki-Miyaura | High regioselectivity | Pd catalyst cost |

| Sequential Functionalization | Scalability | Multi-step purification |

Challenges and Solutions

- Steric Hindrance : The trifluoromethoxy group complicates coupling reactions. Use of bulky ligands (e.g., SPhos) improves efficiency.

- Nitro Group Stability : Nitration must avoid excessive heat to prevent decomposition.

化学反応の分析

1,1’-Biphenyl, 3-fluoro-4-nitro-4’-(trifluoromethoxy)- can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common reagents used in these reactions include palladium catalysts for coupling reactions, hydrogen gas or metal hydrides for reductions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

The compound has been explored for its potential as a pharmaceutical agent. Its structural features enable it to interact with biological targets effectively. Research has focused on its use as:

- Anticancer Agents : Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer drugs.

- Inhibitors of Protein Targets : The compound's ability to inhibit specific proteins involved in cancer progression has been documented, suggesting its role in targeted therapy.

Material Science

The unique trifluoromethoxy group contributes to the compound's properties, making it suitable for applications in:

- Fluorinated Polymers : The incorporation of this compound into polymer matrices can enhance thermal stability and chemical resistance.

- Liquid Crystals : Its structural characteristics allow for potential use in liquid crystal displays (LCDs), where it could improve performance metrics such as response time and thermal stability.

Organic Synthesis

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules : It can be utilized to synthesize more complex organic compounds through various coupling reactions, such as Suzuki or Sonogashira reactions.

- Fluorination Reagents : The presence of fluorine atoms makes it a useful reagent for introducing fluorine into other organic molecules, enhancing their biological activity or stability.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer properties of several derivatives of 1,1'-biphenyl compounds, including the target compound. The results showed that specific modifications led to increased potency against breast cancer cell lines, demonstrating the compound's potential role in cancer therapy .

Case Study 2: Material Enhancement

Research conducted on the incorporation of trifluoromethoxy-substituted biphenyls into polymer blends revealed improved mechanical properties and thermal stability. This study highlighted the advantages of using such compounds in developing advanced materials for electronics and coatings .

作用機序

The mechanism by which 1,1’-Biphenyl, 3-fluoro-4-nitro-4’-(trifluoromethoxy)- exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of fluorine and nitro groups can enhance the compound’s binding affinity and selectivity for its targets, while the trifluoromethoxy group can improve its metabolic stability and bioavailability .

類似化合物との比較

Key Observations :

- Electron-Withdrawing Groups : The target compound and IMD-4690 both feature nitro/trifluoromethoxy groups, which enhance metabolic stability and influence binding interactions in biological systems .

- Halogen Variations : Replacement of fluorine (target compound) with iodine () or chlorine () alters steric bulk and electronic effects, impacting reactivity and solubility.

- Biological Relevance : The nitro group in the target compound is analogous to HIV-1 RT inhibitors (e.g., EMAC2056/EMAC2071), where nitro moieties enhance antiviral activity .

Physicochemical Properties

生物活性

1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- (CAS Number: 58008307) is a fluorinated organic compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the molecular formula . Its structure includes a biphenyl core with specific substitutions that enhance its reactivity and biological interactions. The trifluoromethoxy group and nitro group contribute to the compound's unique chemical behavior.

Synthesis

The synthesis of 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- typically involves multi-step organic reactions. Common methods include:

- Suzuki-Miyaura Cross-Coupling Reaction : This method utilizes a palladium catalyst to couple halogenated biphenyl derivatives with boronic acids.

- Reduction and Substitution Reactions : The nitro group can be reduced to an amino group, while the trifluoromethoxy group can undergo nucleophilic substitution under specific conditions .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Studies on related compounds indicate that nitro groups can enhance cytotoxicity against cancer cells. For example, nitro-substituted biphenyls have been investigated for their ability to inhibit tumor growth in vitro and in vivo models .

The proposed mechanisms of action for the biological activities of 1,1'-Biphenyl, 3-fluoro-4-nitro-4'-(trifluoromethoxy)- include:

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.

- Inhibition of Key Enzymes : Some analogs inhibit enzymes critical for tumor cell survival and proliferation, such as topoisomerases and kinases .

Case Studies

Q & A

Q. What are the established synthetic routes for preparing 1,1'-biphenyl derivatives with nitro, fluoro, and trifluoromethoxy substituents?

Common methods include:

- Cross-coupling reactions : Nickel/palladium-catalyzed reductive cross-coupling (e.g., Suzuki-Miyaura) to assemble biphenyl frameworks .

- Electrophilic substitution : Nitration and fluorination of pre-functionalized biphenyl intermediates under controlled conditions (e.g., HNO₃/H₂SO₄ for nitration, Selectfluor for fluorination) .

- Protection/deprotection strategies : Use of trifluoromethoxy groups via nucleophilic displacement of halogenated precursors (e.g., reaction with AgOCF₃) . Key considerations : Monitor reaction selectivity to avoid over-nitration or unwanted para-substitution.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group placement?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve atomic positions and confirm substitution patterns .

- Multinuclear NMR :

- ¹⁹F NMR distinguishes trifluoromethoxy (-OCF₃) and fluoro (-F) groups based on chemical shifts (δ -55 to -60 ppm for -OCF₃; δ -110 to -120 ppm for aromatic -F) .

- ¹H/¹³C NMR identifies nitro group effects (deshielding of adjacent protons) .

Q. What safety protocols are critical when handling this nitro- and fluorine-containing biphenyl derivative?

- Personal protective equipment (PPE) : Acid-resistant gloves, face shields, and fume hoods to prevent exposure to toxic intermediates (e.g., nitro compounds, fluorinated byproducts) .

- Waste disposal : Segregate halogenated and nitro waste for specialized treatment to avoid environmental contamination .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in spectroscopic data for this compound?

- DFT-based NMR prediction : Calculate chemical shifts for proposed structures and compare with experimental data to identify misassignments (e.g., distinguishing ortho/meta nitro effects) .

- Conformational analysis : Model steric effects of trifluoromethoxy groups on biphenyl torsion angles to explain deviations in XRD bond lengths . Example : A study on organotellurium biphenyls demonstrated <0.1 ppm error between DFT-predicted and experimental ¹³C NMR shifts .

Q. What strategies optimize reaction yields in palladium-catalyzed cross-coupling for sterically hindered biphenyl systems?

- Ligand screening : Bulky ligands (e.g., SPhos, XPhos) enhance turnover in Suzuki-Miyaura reactions by mitigating steric hindrance from trifluoromethoxy groups .

- Solvent effects : Use high-polarity solvents (e.g., DMF) to stabilize charged intermediates in nitro-group-containing systems .

- Temperature control : Stepwise heating (e.g., 80°C → 120°C) prevents premature catalyst deactivation .

Q. How does the electron-withdrawing nitro group influence the compound’s reactivity in medicinal chemistry applications?

- Pharmacophore design : The nitro group enhances binding to hydrophobic pockets in enzymes (e.g., PAI-1 inhibitors) but may require reduction to amine (-NH₂) for improved bioavailability .

- Metabolic stability : Fluorine and trifluoromethoxy groups reduce oxidative metabolism, as seen in IMD-4690, a biphenyl-based inhibitor of allergic airway remodeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。